Benzocycloheptene
Overview
Description
Benzocycloheptene is a compound characterized by a seven-membered ring fused to a benzene ring. This structure is fundamental in various pharmaceuticals and natural products. Benzocycloheptenes are known for their diverse biological activities, including antihistaminic, anticholinergic, antidepressant, and antiserotonergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the notable methods for synthesizing benzocycloheptene derivatives involves the base-promoted (5+2) annulation of 2-(alkynylaryl)acetonitriles and arylalkynes. This reaction uses t-BuOK as a base, LiN(SiMe3)2 as an additive, and tetrahydrofuran (THF) as the solvent. The reaction is performed at 90°C, yielding benzocycloheptenes in moderate to high yields .
Industrial Production Methods: Industrial production methods for this compound derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The transition-metal-free approach mentioned above is particularly advantageous due to its broad substrate scope, good atom economy, and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Benzocycloheptene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized benzocycloheptenes .
Scientific Research Applications
Benzocycloheptene and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential as biochemical probes.
Industry: Employed in the development of new materials and as catalysts in various chemical processes.
Mechanism of Action
The mechanism of action of benzocycloheptene derivatives varies depending on their specific structure and target. For example, pizotifen, a this compound-based drug, acts as a preventive for migraine headaches by blocking serotonin receptors. This action reduces the frequency of migraines by preventing the vasodilation and inflammation associated with these headaches . Other this compound derivatives may target different molecular pathways, such as inhibiting enzymes like PI3K and MK2, which are involved in various diseases .
Comparison with Similar Compounds
Benzocycloheptene can be compared with other similar compounds, such as:
Dibenzocycloheptenes: These compounds have two benzene rings fused to a seven-membered ring and exhibit similar biological activities.
Uniqueness: this compound’s unique structure allows for a wide range of chemical modifications, making it a versatile scaffold in drug design and materials science. Its ability to undergo various chemical reactions and form stable derivatives further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-6-10-8-4-5-9-11(10)7-3-1/h4-5,8-9H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOQXHNKRXRCTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148065 | |
Record name | Benzocycloheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-16-7 | |
Record name | Benzocycloheptene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzocycloheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOCYCLOHEPTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N53Y6U65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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